(S)-1-(4-Chlorophenyl)ethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSNPUNXINWAD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426186 | |
| Record name | (S)-1-(4-Chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99528-42-4 | |
| Record name | (S)-1-(4-Chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-Chloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Importance of Chiral Secondary Alcohols in Organic and Pharmaceutical Chemistry
Chiral secondary alcohols are a fundamental class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to two other carbon atoms and is a stereocenter. numberanalytics.com Their significance stems from their prevalence in biologically active molecules and their utility as versatile intermediates in the synthesis of complex organic compounds. numberanalytics.comfiveable.me
The stereochemistry of these alcohols is paramount, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological properties. numberanalytics.com For instance, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful. ub.edu This necessitates the development of synthetic methods that can selectively produce a single, desired enantiomer.
Chiral secondary alcohols serve as crucial precursors for the synthesis of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comfiveable.me They are particularly important in the pharmaceutical industry for the production of drugs with high enantiomeric purity. researchgate.net Examples of drugs derived from optically pure secondary alcohols include the antidepressant Prozac and the bradycardia treatment isoproterenol. researchgate.net The ability to control the stereochemistry during the synthesis of these alcohols is therefore a key factor in the development of effective and safe therapeutic agents. fiveable.me
Enantiopurity and Stereochemical Control in Target Molecule Synthesis
Enantiopurity, or the measure of the excess of one enantiomer over the other in a mixture, is a critical consideration in the synthesis of chiral molecules. ethz.ch Achieving high enantiopurity is essential in the pharmaceutical industry to ensure the efficacy and safety of drugs. ub.edu The synthesis of enantiomerically pure compounds can be achieved through several strategies, including the use of a chiral pool, resolution of racemates, and asymmetric synthesis. ethz.ch
Stereochemical control refers to the ability to direct a chemical reaction to form a specific stereoisomer. ethz.ch In the context of synthesizing complex molecules with multiple stereocenters, controlling the relative and absolute stereochemistry is a primary objective. ethz.ch Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, and stereoselective reactions, where one stereoisomer is formed preferentially, are key tools for achieving this control. ethz.ch The development of catalytic, enantioselective methods has been particularly significant, allowing for the synthesis of a single enantiomer from a prochiral starting material using a substoichiometric amount of a chiral catalyst. ub.eduethz.ch
Overview of S 1 4 Chlorophenyl Ethanol As a Prominent Chiral Building Block
(S)-1-(4-Chlorophenyl)ethanol is a specific chiral secondary alcohol that has gained prominence as a versatile chiral building block in asymmetric synthesis. cphi-online.comlookchem.com Its structure, featuring a chlorophenyl group and a stereogenic carbinol center, makes it a valuable synthon for the construction of more complex chiral molecules.
The synthesis of this compound itself is a subject of significant research, with various methods being developed to achieve high enantiomeric excess (e.e.). Biocatalytic approaches, utilizing enzymes or whole microorganisms, have proven to be highly effective for the asymmetric reduction of the corresponding prochiral ketone, 4-chloroacetophenone. researchgate.netbohrium.com For example, various yeast strains have been shown to reduce 4-chloroacetophenone to this compound with high yield and enantioselectivity. nih.gov
The utility of this compound as a building block is demonstrated in its application in the synthesis of various biologically active compounds. It serves as a key intermediate in the production of certain antifungal agents and has been used in the synthesis of novel purine (B94841) derivatives with potential antiproliferative activity. nih.govchemicalbook.com
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 99528-42-4 |
| Molecular Formula | C8H9ClO |
| Molecular Weight | 156.61 g/mol |
| Boiling Point | 240.6 °C at 760 mmHg |
| Optical Rotation | [α]20/D -48.0°, c = 1 in chloroform |
| Source: ambeed.comichemical.com |
Research Landscape and Emerging Trends in S 1 4 Chlorophenyl Ethanol Studies
Asymmetric Biocatalytic Transformations
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. researchgate.net The use of whole-cell or isolated enzyme systems offers high stereoselectivity under mild reaction conditions.
Stereoselective Bioreduction of 4'-Chloroacetophenone (B41964)
The most direct route to this compound is the asymmetric reduction of the prochiral ketone, 4'-chloroacetophenone. This transformation is effectively catalyzed by various biological systems.
Whole-cell biocatalysis leverages the metabolic machinery of microorganisms to perform desired chemical transformations. This approach is often cost-effective as it can facilitate in-situ cofactor regeneration. bohrium.com
One notable example involves the use of Geotrichum candidum. Cell suspensions of Geotrichum candidum SC 5469 have been successfully employed for the stereoselective reduction of various ketones. researchgate.netnih.gov For instance, in the reduction of 4-chloro-3-oxobutanoic acid methyl ester, a structurally related substrate, G. candidum cells provided high yields and optical purity. researchgate.net Specifically, using glucose-grown cells, a 95% reaction yield and 96% optical purity for the corresponding (S)-alcohol were achieved. researchgate.net Heat treatment of the cell suspensions prior to the bioreduction has been shown to increase the optical purity of the product to 99%. researchgate.net Furthermore, the reduction of o-bromoacetophenone on a gram scale using Geotrichum candidum proceeded smoothly, yielding the corresponding (S)-alcohol with an 89% yield and over 99% enantiomeric excess (ee). kyoto-u.ac.jp
The table below summarizes the results of bioreduction of various acetophenone (B1666503) derivatives using Geotrichum candidum.
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| o-Bromoacetophenone | (S)-1-(o-Bromophenyl)ethanol | 89 | >99 |
| 4-Chloro-3-oxobutanoic acid methyl ester | (S)-4-Chloro-3-hydroxybutanoic acid, methyl ester | 95 | 96 (99 with heat treatment) |
Isolated enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offer a more controlled approach to asymmetric synthesis. nih.gov These enzymes catalyze the reduction of a carbonyl group to a hydroxyl group with high stereoselectivity. google.comnih.gov
An ADH from Rhodococcus erythropolis, coupled with a formate (B1220265) dehydrogenase (FDH) from Candida boidinii for NADH cofactor regeneration, has been effectively used for the reduction of 4'-chloroacetophenone. nih.gov This system, co-immobilized on modified poly-p-hydroxybutyrate synthase (PhaC)-inclusion bodies, achieved total conversion of 4'-chloroacetophenone to this compound with an impressive 99% enantiomeric excess. nih.gov
Ketoreductases are also widely employed for the synthesis of chiral alcohols. google.com For example, a ketoreductase was used for the enzymatic preparation of ethyl (S)-4-chloro-3-hydroxybutyric acid, a key intermediate for Atorvastatin, by reducing the corresponding ketoester. mdpi.com
The following table details the performance of an isolated enzyme system in the synthesis of this compound.
| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) |
| ADH from Rhodococcus erythropolis and FDH from Candida boidinii | 4'-Chloroacetophenone | This compound | Total | 99 |
Optimizing reaction conditions is crucial for maximizing the yield and enantioselectivity of biocatalytic transformations. Factors such as pH, temperature, co-substrate concentration, and the use of biphasic systems play a significant role.
For the whole-cell reduction of 2-octanone (B155638) by Acetobacter pasteurianus GIM1.158, a related process, optimization led to a significant increase in yield and enantiomeric excess. d-nb.info The optimal conditions were found to be 35°C, pH 5.0, 500 mmol/L isopropanol (B130326) as a co-substrate, a substrate concentration of 40 mmol/L, and a cell concentration of 25 mg/mL, resulting in a yield of 89.5% and an ee of >99.9% in just 70 minutes. d-nb.info
Media partitioning, creating a two-phase system, can enhance the efficiency of biocatalytic reactions involving hydrophobic substrates. bohrium.com For the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (B129727), a water-cyclohexane liquid-liquid system using recombinant Escherichia coli as a whole-cell catalyst was developed. bohrium.com This system improved substrate tolerance and reduced product inhibition, with the cells retaining over 60% of their catalytic activity after five reuse cycles. bohrium.com
The table below illustrates the impact of optimizing biotransformation conditions.
| Parameter | Optimized Value | Impact |
| Temperature | 35°C | Increased reaction rate and enzyme stability. |
| pH | 5.0 | Maintained optimal enzyme activity. |
| Co-substrate Concentration | 500 mmol/L Isopropanol | Efficient cofactor regeneration. |
| Media | Water-cyclohexane biphasic system | Improved substrate tolerance and reduced product inhibition. |
Biocatalytic Kinetic Resolution of Racemic 1-(4-Chlorophenyl)ethanol (B1581629)
Kinetic resolution is another powerful strategy for obtaining enantiopure compounds. This method relies on the differential reaction rates of the two enantiomers of a racemic mixture with a chiral catalyst, typically an enzyme. acs.org
Enzymatic kinetic resolution of racemic alcohols is commonly achieved through enantioselective esterification or transesterification reactions catalyzed by lipases. chemrxiv.org In this process, one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomer and the newly formed ester.
Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a widely used biocatalyst for such resolutions. csic.es While specific data for the kinetic resolution of 1-(4-chlorophenyl)ethanol using this method is not detailed in the provided context, the general principle is well-established for a wide range of secondary alcohols. acs.orgd-nb.info For instance, the kinetic resolution of racemic 1-indanol (B147123) using an engineered acyltransferase from Mycobacterium smegmatis in an aqueous system resulted in the corresponding (R)-acetate with 96% conversion and 99% ee. d-nb.info This demonstrates the potential of enzymatic acylation for producing enantiopure alcohols.
Dynamic Kinetic Resolution Processes
Dynamic kinetic resolution (DKR) is a powerful technique that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiopure product. rsc.org This is achieved by combining a kinetic resolution step, typically enzymatic, with an in-situ racemization of the less reactive enantiomer. researchgate.net For the synthesis of this compound, this involves the lipase-catalyzed acylation of the (R)-enantiomer of racemic 1-(4-chlorophenyl)ethanol, while a metal catalyst simultaneously racemizes the unreacted (S)-enantiomer back to the racemate, allowing for its eventual conversion to the desired product.
Chemoenzymatic DKR has proven highly effective for producing enantiopure benzylic alcohols. A common and robust system employs Candida antarctica lipase B (CALB), often in its immobilized form, Novozym 435, for the enantioselective acylation step. researchgate.netmdpi.com The choice of racemization catalyst is critical and can involve various transition metals.
Ruthenium complexes, such as the Shvo catalyst, are well-established for the racemization of secondary alcohols and have been successfully used in combination with Novozym 435. mdpi.com More recently, catalysts based on less precious metals like iron have been developed. An air- and moisture-stable iron complex has been demonstrated to be a competent racemization co-catalyst for the DKR of a range of secondary alcohols, including 4-chloro substituted benzylic alcohols, affording the corresponding enantiopure acetates in high yields (up to 84%) and excellent enantiomeric excess (ee). nih.gov The reaction typically uses an acyl donor like p-chlorophenyl acetate (B1210297). researchgate.net
Furthermore, innovative approaches using photocatalysis have emerged. A tandem system using a copper-based photocatalyst for the racemization step via a hydrogen atom transfer (HAT) mechanism, coupled with the enzymatic resolution by CALB, has been reported for the DKR of various secondary alcohols. rsc.org
Asymmetric Chemocatalytic Routes
Direct asymmetric synthesis from a prochiral precursor, 4-chloroacetophenone, represents a more atom-economical approach to this compound. This is predominantly achieved through the catalytic asymmetric hydrogenation or transfer hydrogenation of the ketone.
Asymmetric hydrogenation involves the direct addition of molecular hydrogen (H₂) across the carbonyl group of 4-chloroacetophenone, guided by a chiral catalyst to produce the desired (S)-alcohol enantioselectively.
Homogeneous catalysts, being single-site and well-defined, often exhibit superior selectivity. Ruthenium complexes bearing chiral diphosphine and diamine ligands are preeminent in this field. nih.govscholaris.ca The combination of a Ru(II) precursor with a chiral diphosphine, like (S)-BINAP, and a chiral diamine ligand creates a highly active and enantioselective catalyst system for the hydrogenation of aromatic ketones. scholaris.caresearchgate.net These reactions are typically run under basic conditions in an alcohol solvent. scholaris.ca The mechanism is believed to involve a concerted, six-membered transition state where the substrate's carbonyl oxygen and the amine's N-H proton interact, facilitating hydride transfer from the metal to the carbonyl carbon. nih.gov This non-coordination of the substrate to the metal center imparts high tolerance for various functional groups. scholaris.ca
While homogeneous catalysts are highly selective, their separation from the product can be challenging. Heterogeneous catalysts offer a practical advantage in terms of recovery and recyclability. nih.gov For the asymmetric hydrogenation of 4-chloroacetophenone, systems involving chiral metal complexes supported on solid materials have been developed. One such example is the use of an iridium catalyst, Cp*IrTsDPEN, supported on mesoporous silica (B1680970) like SBA-15. rsc.org Another approach involves supporting Ru-(S)-BINAP on materials like gamma-alumina (γ-Al₂O₃). researchgate.net These solid-supported catalysts can achieve high conversions and enantioselectivities while allowing for easier workup and potential reuse of the expensive catalyst. rsc.orgnih.gov
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to direct hydrogenation, utilizing hydrogen donor molecules like isopropanol or formic acid instead of H₂ gas. kanto.co.jp This method avoids the need for high-pressure equipment and is highly effective for the reduction of aromatic ketones. mdpi.commdpi.com
Ruthenium(II) complexes are the most widely used catalysts for ATH. The catalyst is typically formed in-situ from a precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand, often an N-sulfonated 1,2-diamine such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) or a chiral β-amino alcohol. kanto.co.jpmdpi.com The reaction is commonly performed in isopropanol with a base (e.g., KOH) or in a formic acid/triethylamine (HCOOH/NEt₃) azeotrope. researchgate.netscispace.com The ATH of 4-chloroacetophenone using these systems consistently produces this compound in high yields and with excellent enantioselectivity. scispace.comliv.ac.uk For instance, using a supported Noyori-Ikariya catalyst ([RuCl₂(p-cymene)]₂–PTsDPEN) in water with sodium formate as the hydrogen source, 4'-chloroacetophenone was converted to the corresponding alcohol with 100% conversion and 87% ee. scispace.com
| Catalyst System | H-Source | Solvent | Conversion (%) | ee (%) | Configuration | Reference |
|---|---|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / PTsDPEN | HCOONa | H₂O | 100 | 87 | (S) | scispace.com |
| Ir-(R,R,R)-CsDPEN | HCOONa | H₂O | >99 | 96 | (R) | liv.ac.uk |
| [Ru(p-cymene)Cl₂]₂ / Chiral Bis(phosphinite) | i-PrOH/KOH | i-PrOH | ~40 | ~85 | Not Specified | researchgate.net |
| [Ru(p-cymene)Cl₂]₂ / (1S,2R)-1-amino-2-indanol | i-PrOH/Base | i-PrOH | High Yield | 80 | (R) | mdpi.com |
Continuous efforts to improve catalyst efficiency have led to the development of next-generation catalysts. The DENEB® series of catalysts are oxo-tethered ruthenium complexes that represent a significant advancement over the conventional RuCl(arene)(N-sulfonylated diamine) systems. takasago.com These catalysts, such as (R,R)-Ts-DENEB, exhibit enhanced catalytic activity and enantioselectivity across a broader range of substrates. takasago.comnih.gov The tethered structure is believed to increase the stability and activity of the catalytic species. researchgate.net The application of Ts-DENEB catalysts in the ATH of various ketones, including heteroaromatic and substituted acetophenones, has demonstrated their superior performance, often achieving excellent results at lower catalyst loadings or milder conditions compared to their untethered predecessors. takasago.comnih.gov
Asymmetric Hydrosilylation of 4'-Chloroacetophenone
Asymmetric hydrosilylation of prochiral ketones represents a powerful and atom-economical method for the synthesis of chiral secondary alcohols. This reaction involves the addition of a hydrosilane to a ketone in the presence of a chiral catalyst, followed by hydrolysis to yield the desired alcohol.
Design and Application of Supported Catalysts (e.g., CuFe2O4@KIT-6 nanoparticles)
To enhance catalyst stability, reusability, and ease of separation, significant efforts have been directed towards the development of supported catalyst systems. A notable example is the use of copper-based catalysts immobilized on solid supports.
Recent research has demonstrated the efficacy of mesoporous silica KIT-6 supported superparamagnetic CuFe2O4 nanoparticles as a catalyst for the asymmetric hydrosilylation of ketones. dtu.dk These nanocatalysts, in conjunction with a chiral phosphine (B1218219) ligand such as (S)-Xyl-P-Phos, exhibit high catalytic activity and enantioselectivity in the hydrosilylation of 4'-chloroacetophenone. The superparamagnetic nature of the CuFe2O4 core allows for easy recovery of the catalyst using an external magnetic field, making it a highly recyclable and sustainable catalytic system. researchgate.net
Another study utilized CuFe2O4 nanoparticles, prepared via a solvothermal method, in combination with the chiral ligand (R)-BINAP and polymethylhydrosiloxane (B1170920) (PMHS) as the hydrosilating agent. researchgate.net This system achieved high conversions and enantiomeric excesses for the synthesis of (R)-1-arylethanols and demonstrated good recyclability. researchgate.net The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction. For the synthesis of the (S)-enantiomer of 1-(4-chlorophenyl)ethanol, the corresponding (S)-ligand would be employed.
| Catalyst System | Chiral Ligand | Hydrosilane | Temp. (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| CuFe2O4@KIT-6 | (S)-Xyl-P-Phos | PhSiH3 | RT | - | High | High | dtu.dk |
| CuFe2O4 | (R)-BINAP | PMHS | RT | - | >99 | 92 (for R) | researchgate.net |
Data for CuFe2O4@KIT-6 is qualitative as specific values for 4'-chloroacetophenone were not detailed in the source. ee (%) for CuFe2O4 is for the (R)-enantiomer; use of (S)-BINAP would yield the (S)-enantiomer.
Enantioselective Nucleophilic Additions to Aldehydes
The enantioselective addition of organometallic reagents to aldehydes is a classic and highly effective strategy for the construction of chiral secondary alcohols. This approach can be broadly categorized into chiral auxiliary-mediated strategies and organocatalytic/organometallic additions.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
A common strategy involves the use of Evans-type oxazolidinone auxiliaries. publish.csiro.au In this approach, the chiral auxiliary is first acylated. The resulting N-acyl oxazolidinone can then undergo a variety of diastereoselective reactions. For the synthesis of an alcohol, a strategy could involve an aldol (B89426) addition followed by reduction and auxiliary cleavage. While highly effective, this method requires additional steps for the attachment and removal of the auxiliary. thieme-connect.comresearchgate.net
Another widely used class of chiral auxiliaries is based on pseudoephedrine. wikipedia.org Reaction of pseudoephedrine with a carboxylic acid derivative forms an amide. Deprotonation of the α-carbon followed by reaction with an electrophile proceeds with high diastereoselectivity, controlled by the chiral scaffold. Subsequent cleavage of the amide bond liberates the chiral product. wikipedia.org The application of this method to generate this compound would involve the addition of a methyl group to a derivative of 4-chlorobenzoyl chloride attached to the pseudoephedrine auxiliary.
Organocatalytic and Organometallic Additions (e.g., Dipeptide-derived catalysts for dimethylzinc (B1204448) addition)
The direct catalytic enantioselective addition of organometallic reagents to aldehydes offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. Significant progress has been made in the development of chiral ligands and organocatalysts for this purpose.
Dipeptide-derived ligands have emerged as effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes. researchgate.net For instance, a catalyst derived from an amino acid and L-proline can effectively catalyze the addition of dimethylzinc to a range of aromatic aldehydes, including 4-chlorobenzaldehyde, with high enantioselectivity. researchgate.net One study reported an enantiomeric ratio of up to 97:3 for the product of such a reaction. researchgate.net Another example demonstrated the use of a chiral amino alcohol ligand in the addition of diethylzinc (B1219324) to p-chlorobenzaldehyde, although with more modest enantioselectivity. sfu.ca
| Catalyst/Ligand | Organometallic Reagent | Aldehyde | ee (%) | Yield (%) | Ref. |
| Dipeptide-derived | Me2Zn | 4-Chlorobenzaldehyde | 94 (97:3 er) | 95 | researchgate.net |
| Chiral Amino Alcohol | Et2Zn | p-Chlorobenzaldehyde | 10 (55:45 er) | 69 | sfu.ca |
Chemoenzymatic Cascade Processes
Chemoenzymatic cascade reactions combine the advantages of chemical and enzymatic catalysis in a single pot, often leading to highly efficient and environmentally benign synthetic routes. biorxiv.org These processes can overcome challenges associated with substrate inhibition, product toxicity, and unfavorable reaction equilibria often encountered in biocatalysis.
For the synthesis of this compound, a chemoenzymatic cascade can be designed where a chemical step generates an intermediate that is then stereoselectively transformed by an enzyme. For example, a one-pot, two-step process can be envisioned where 4'-chloroacetophenone is first reduced to the racemic alcohol using a chemical reducing agent, followed by a kinetic resolution catalyzed by a lipase.
More advanced cascades involve the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the ketone. mdpi.com To drive the reaction to completion, a cofactor regeneration system is typically required. This can be achieved by using a sacrificial alcohol like isopropanol and a second enzyme or by employing an electrochemical or photochemical regeneration method. One-pot syntheses combining a chemical transformation with an enzymatic reduction have been successfully developed for structurally related chiral alcohols. rsc.orgrsc.orgresearchgate.net A study on the synthesis of (S)-2-chloro-1-(4'-chlorophenyl)ethanol reported a 28% yield and an enantiomeric ratio of 96:4 using Lactobacillus reuteri. mdpi.com Another report describes the production of (S)-(4-chlorophenyl)(phenyl)methanol with high conversion and enantiomeric excess using a biocatalyst. researchgate.net The application of whole-cell biocatalysts, such as Lactobacillus curvatus, has also been explored for the enantioselective bioreduction of chloro-substituted acetophenones. researchgate.net
| Biocatalyst | Substrate | Product | Yield (%) | ee (%) | Ref. |
| Lactobacillus reuteri | 2-Chloro-4'-chloroacetophenone | (S)-2-Chloro-1-(4'-chlorophenyl)ethanol | 28 | 92 (96:4 er) | mdpi.com |
| ADH from Hansenula polymorpha | 2-Chloro-1-(3-chlorophenyl)ethanone | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | 91 | >99 | acs.org |
| Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-(4-chlorophenyl)(phenyl)methanol | 97 | >99 | researchgate.net |
Comparative Analysis of Enantioselectivity, Efficiency, and Scalability in Synthetic Pathways
| Synthetic Pathway | Enantioselectivity | Efficiency (Yield) | Scalability | Key Advantages | Key Disadvantages |
| Asymmetric Hydrosilylation (Supported Catalysts) | High (up to 92% ee reported for analogous R-isomer) | High (up to >99% conversion) | Good; catalyst is recyclable | Catalyst recyclability, mild reaction conditions. | Cost of chiral ligands and hydrosilanes. |
| Chiral Auxiliary-Mediated Synthesis | Very High (often >98% de) | Moderate to High (multi-step process) | Moderate; stoichiometric use of auxiliary | High reliability and predictability. | Stoichiometric use of expensive chiral auxiliary, additional protection/deprotection steps. |
| Organocatalytic/Organometallic Additions | High (up to 94% ee) | High (up to 95%) | Good; catalytic process | Atom-economical, avoids stoichiometric chiral reagents. | Sensitivity of organometallic reagents to air and moisture. |
| Chemoenzymatic Cascade Processes | Excellent (often >99% ee) | Variable (can be high with optimization) | Potentially very high, especially with whole-cell systems | High enantioselectivity, mild and environmentally benign conditions. | Substrate/product inhibition, need for cofactor regeneration, optimization can be complex. |
Enantioselectivity: Chemoenzymatic methods and chiral auxiliary-mediated strategies generally offer the highest levels of enantioselectivity, often exceeding 99% ee. acs.org Asymmetric hydrosilylation and organocatalytic additions also provide high enantioselectivity, typically in the range of 90-97% ee. researchgate.netresearchgate.net
Efficiency: In terms of chemical yield and atom economy, the direct catalytic methods such as asymmetric hydrosilylation and organocatalytic additions are superior to chiral auxiliary-based approaches, which require additional steps and stoichiometric amounts of the auxiliary. The efficiency of chemoenzymatic cascades can be very high, but they are often susceptible to substrate and product inhibition, which may limit the achievable product concentration without process optimization. nih.gov
Scalability: For industrial-scale production, catalyst cost, and process robustness are critical. The recyclability of supported catalysts in asymmetric hydrosilylation makes this an attractive option for large-scale synthesis. researchgate.net Chemoenzymatic processes, particularly those employing robust whole-cell biocatalysts, are also highly scalable and are increasingly being adopted in industrial settings. acs.org While organocatalytic methods are scalable in principle, the sensitivity of the reagents can pose challenges. The stoichiometric nature of chiral auxiliary methods makes them less economically viable for large-scale production.
Reaction Mechanism Elucidation in Stereoselective Synthesis
The stereoselective synthesis of this compound is a key area of research, with significant efforts dedicated to elucidating the underlying reaction mechanisms.
Transition State Characterization and Reaction Pathway Analysis
Density Functional Theory (DFT) calculations have been employed to analyze the reaction mechanism of the transfer hydrogenation of 4-chloroacetophenone to produce 1-(4-chlorophenyl)ethanol. mdpi.com These computational studies help in characterizing the transition states and mapping out the most favorable reaction pathways. For instance, in the electrogenerated base-driven transfer hydrogenation, the proposed mechanism in methanol involves the formation of specific intermediates, and the energy profiles of these pathways are calculated to understand the reaction's progress. mdpi.com The analysis of these pathways reveals how different factors, such as the catalyst and solvent, influence the stereochemical outcome of the reaction.
Role of Additives and Solvent Effects in Catalysis
Additives and solvents play a pivotal role in the catalysis of reactions involving this compound. mdpi.comacs.org In the racemization of secondary alcohols, including 1-(4-chlorophenyl)ethanol, the choice of base as an additive is critical. For example, while Ag₂O was found to be an effective base for some ruthenium-catalyzed racemizations, other bases like K₃PO₄ and K₂CO₃ showed no catalytic activity. acs.org
The solvent can dramatically influence the stereoselectivity and reaction rate. mdpi.comacs.org In the electrogenerated base-driven transfer hydrogenation, a switch in solvent from isopropanol to methanol resulted in the formation of a racemic product instead of a chiral one. mdpi.com This highlights the profound effect of the solvent on the chirality of the product. Similarly, in photoactivated racemization studies, benzene (B151609) and tetrahydrofuran (B95107) (THF) were found to be more effective solvents than toluene (B28343) and acetone. acs.org The use of 2-butanone (B6335102) as a solvent in arylboronic acid-catalyzed racemization has been shown to provide a good balance of reactivity and selectivity. st-andrews.ac.uk The polarity of the solvent is a crucial factor; for instance, in some three-component reactions, proton-donating solvents with higher polarities like methanol and water afforded high yields, whereas aprotic and weaker polarity solvents resulted in no product formation. rsc.org
Table 1: Effect of Solvents on the Racemization of (S)-1-Phenylethanol
This table is illustrative of the types of effects solvents can have, as detailed in the text for related reactions.
| Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Benzene | >99 | 0 |
| Tetrahydrofuran (THF) | >99 | 0 |
| Toluene | 85 | 15 |
| Acetone | 60 | 40 |
| Data is conceptually derived from findings in photoactivated racemization studies. acs.org |
Isotopic Labeling Studies (e.g., Deuterium (B1214612) incorporation)
Isotopic labeling, particularly with deuterium, is a powerful tool for elucidating reaction mechanisms. mdpi.comnih.govnih.gov In the context of the transfer hydrogenation of ketones, NMR studies with deuterium labeling have shown that the hydrogen on the α-carbon of the resulting alcohol can originate from the methyl group of the methanol solvent. mdpi.com This type of study helps to trace the path of hydrogen atoms during the reaction, providing direct evidence for proposed mechanistic steps. The synthesis of deuterated compounds, such as those labeled with deuterium at specific positions, is crucial for these investigations. nih.govnih.gov For example, methods have been developed for the preparation of deuterated enaminones and other compounds using reagents like Me₂NCD(OMe)₂. nih.gov
Stereochemical Retention and Inversion Mechanisms in Transformations
The transformation of this compound can proceed through mechanisms that either retain or invert the stereochemistry at the chiral center. In Sɴ1 reactions, the formation of a planar carbocation intermediate typically leads to a mixture of retention and inversion products, resulting in racemization. masterorganicchemistry.com In contrast, Sɴ2 reactions are characterized by a backside attack of the nucleophile, leading to an inversion of configuration, a phenomenon known as Walden inversion. scsco.org.in
Racemization Studies and Enantiomeric Stability
The enantiomeric stability of this compound is a significant consideration in its synthesis and application. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal amounts of both enantiomers, can be influenced by various factors.
Several catalyst systems have been developed to promote the racemization of secondary alcohols. Ruthenium complexes, in particular, have been shown to be effective catalysts for the racemization of 1-(4-chlorophenyl)ethanol. acs.orgdoi.org The rate of racemization is influenced by the electronic properties of the substituents on the phenyl ring. For example, the racemization of 1-(4-chlorophenyl)ethanol was found to be slower than that of 1-phenylethanol. acs.org The reaction temperature also plays a crucial role, with higher temperatures generally leading to faster racemization rates. acs.org
Photoactivated racemization catalysts have also been developed, which can be switched on and off by light. acs.org This offers a high degree of control over the racemization process. Furthermore, arylboronic acids have been demonstrated to catalyze the racemization of secondary alcohols, a process that is thought to proceed through a reversible Brønsted acid-catalyzed C-O bond cleavage via an achiral carbocation intermediate. st-andrews.ac.uk
Table 2: Racemization of Secondary Alcohols using a Ruthenium Catalyst
| Substrate | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-1-Phenylethanol | 0.17 | >99 | 0 |
| This compound | 36 | 97 | >99 |
| (S)-2-Octanol | 24 | 84 | 97 |
| Data sourced from studies on photoactivated racemization. acs.org |
Synthesis of Chiral Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The production of single-enantiomer chiral intermediates is of growing importance in the pharmaceutical sector. core.ac.uk this compound serves as a key precursor in the synthesis of various chiral pharmaceutical intermediates and APIs. guidechem.comnih.gov Its role is fundamental in constructing molecules with desired therapeutic effects, as different enantiomers of a drug can have vastly different pharmacological activities.
Derivatization to Chiral Esters and Ethers (e.g., (R)-1-(4-chlorophenyl)ethyl acetate formation)
This compound can be readily converted into chiral esters and ethers. A notable example is its use in the synthesis of (R)-1-(4-chlorophenyl)ethyl acetate. lookchem.com This transformation is significant as chiral esters are themselves important intermediates in organic synthesis. The process often involves enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the esterified product from the unreacted enantiomer. For instance, lipase-catalyzed acylation is a common method for achieving this separation. semanticscholar.org
Table 1: Examples of Derivatization Reactions
| Starting Material | Reagent | Product | Application |
| This compound | Acetic Anhydride | (S)-1-(4-chlorophenyl)ethyl acetate | Chiral Intermediate |
| This compound | Alkyl Halide | Chiral Ether | Pharmaceutical Synthesis |
Transformation into Chiral Amines and Halides
The hydroxyl group of this compound can be replaced to form chiral amines and halides, which are critical building blocks in medicinal chemistry. The conversion to chiral amines can be achieved through various synthetic routes, often involving a substitution reaction where the hydroxyl group is first converted to a good leaving group. For example, (S)-1-(4-chlorophenyl)ethylamine is a key intermediate for certain herbicides and can be synthesized from its corresponding alcohol. semanticscholar.org
Similarly, the alcohol can be converted to chiral halides. For instance, the reaction with a halogenating agent can yield the corresponding chiral chloride, which can then be used in further synthetic steps. google.com These chiral halides are versatile intermediates for introducing the 1-(4-chlorophenyl)ethyl moiety into larger molecules.
Role in the Synthesis of Specific Drug Candidates (e.g., as a precursor to analgesics or other APIs)
This compound and its derivatives are precursors in the synthesis of various drug candidates, including those with anti-inflammatory and analgesic properties. solubilityofthings.com For example, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have shown significant analgesic activity. researchgate.net The specific stereochemistry of this compound is crucial for the biological activity of the final drug molecule. Additionally, this chiral alcohol is a key intermediate in the synthesis of certain fungicides like Nibenazole. google.com
Utility in Agrochemical and Fine Chemical Production
The application of this compound extends to the agrochemical and fine chemical industries. guidechem.comcore.ac.uk In agrochemicals, it serves as a building block for pesticides and herbicides. For example, (S)-1-(4-chlorophenyl)ethylamine, derived from the alcohol, is an essential intermediate for synthesizing enantiomeric triazolopyrimidine herbicides. semanticscholar.org The production of enantiomerically pure agrochemicals is increasingly important to enhance efficacy and reduce environmental impact. In the realm of fine chemicals, this chiral alcohol is used to produce a range of specialty chemicals that require a specific stereoisomeric form. guidechem.com
Development of Chiral Ligands and Organocatalysts from this compound Derivatives
Derivatives of this compound are utilized in the development of chiral ligands and organocatalysts, which are essential tools in asymmetric synthesis. researchgate.netnih.gov Chiral ligands, when complexed with a metal center, can catalyze reactions to produce a desired enantiomer of a product with high selectivity. Similarly, organocatalysts, which are small organic molecules, can promote stereoselective transformations. The development of new and efficient chiral ligands and catalysts is a continuous effort in organic chemistry to enable the synthesis of complex chiral molecules. researchgate.netnih.gov
Stereoselective Modifications and Functionalizations
This compound can undergo various stereoselective modifications and functionalizations to create a diverse range of chiral molecules. These reactions are designed to proceed with high control over the stereochemistry of the product. For example, stereoselective hydroxyazidation of alkenes can be achieved using biocatalytic cascades, leading to the formation of optically active β-azidoalcohols. nih.gov Another example is the stereoselective reduction of ketones to produce chiral alcohols, a reaction often accomplished with high enantiomeric excess using biocatalysts. mdpi.comacs.org These methods allow for the precise construction of chiral centers, which is fundamental in the synthesis of enantiomerically pure compounds.
Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment
Chromatographic Techniques for Enantiomeric Excess and Purity Determination
Chromatographic methods are indispensable for the separation of enantiomers and the assessment of enantiomeric excess (ee), a critical parameter in stereoselective synthesis and pharmaceutical applications.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the enantioseparation of 1-(4-Chlorophenyl)ethanol (B1581629). This technique utilizes chiral stationary phases (CSPs) that interact differentially with the (S) and (R)-enantiomers, leading to their separation.
The selection of the CSP and the mobile phase composition are crucial for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed. For instance, a Daicel Chiralcel OJ-H column, using a mobile phase of 5% isopropanol (B130326) in hexane, has been successfully used to separate the enantiomers of 1-(4-Chlorophenyl)ethanol, with the (S)-enantiomer showing a retention time of 22.3 minutes and the (R)-enantiomer eluting at 26.0 minutes. beilstein-journals.org Another method employed a Chiralcel OD-H column with a mobile phase of 98:2 hexane:isopropanol, where the (S)-enantiomer had a retention time of 27.9 minutes. rsc.org
Novel CSPs are also being developed to enhance separation efficiency. A chiral porous organic polymer, COP-1, has demonstrated high column efficiency (17,320 plates/m) for the separation of 1-(4-chlorophenyl)ethanol in normal-phase liquid chromatography. nih.gov Similarly, chiral covalent organic frameworks (CCOFs) used as core-shell microspheres have shown excellent separation performance with high column efficiency (18,900 plates/m) for this compound. nih.gov
The determination of enantiomeric excess is a direct outcome of the chiral HPLC analysis, calculated from the relative peak areas of the two enantiomers. For example, a 94% ee for (S)-1-(4-Chlorophenyl)ethanol was determined using a Daicel Chiralcel OJ-H column. beilstein-journals.org
Table 1: Chiral HPLC Methods for this compound
| Chiral Stationary Phase | Mobile Phase | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Enantiomeric Excess (ee) | Reference |
| Daicel Chiralcel OJ-H | 5% i-PrOH/hexane | 22.3 | 26.0 | 94% | beilstein-journals.org |
| Chiralcel OD-H | n-hexane:i-PrOH 90:10 | 15.8 | 13.5 | 98% | wiley-vch.de |
| OB-H column | hexane:isopropanol 98:2 | 27.9 | Not specified | Not specified | rsc.org |
| Chiralcel OD-H | i-propanol/hexane = 2:98 | 15.08 | 16.91 | 96% | rsc.org |
| Chiralpak OD-H | n-hexane/i-propanol = 95/5 | 11.76 | 10.69 | 61% | rsc.org |
| COP-1 | n-hexane/isopropanol | Not specified | Not specified | Not specified | nih.gov |
| CCOF-TpBD@SiO₂ | n-hexane/isopropanol | Not specified | Not specified | Not specified | nih.gov |
Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile compounds like 1-(4-Chlorophenyl)ethanol. This technique typically involves the use of a capillary column coated with a chiral stationary phase.
A common approach involves the use of cyclodextrin-based chiral stationary phases. For instance, a Chirasil-DEX CB column has been utilized to separate the enantiomers of 1-(4-Chlorophenyl)ethanol. rsc.org In one method, at an isothermal temperature of 120 °C, the retention time for the (S)-enantiomer was 25.07 minutes, while the (R)-enantiomer eluted at 19.93 minutes. wiley-vch.de Another study using a Supelco β-Dex 120 column established chromatographic conditions for the separation of 1-phenylethanols, which is applicable to its substituted derivatives. conicet.gov.ar
Homochiral alkylated organic cages have also been explored as stationary phases in capillary GC, showing good chiral separation performance for various alcohols, including 1-(4-Chlorophenyl)ethanol. nih.gov
Table 2: Chiral GC Methods for this compound
| Chiral Stationary Phase | Column Temperature (°C) | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Reference |
| Chirasil-DEX CB | 125 | 24.46 | 21.69 | rsc.org |
| Not specified | 120 | 25.07 | 19.93 | wiley-vch.de |
| Pentyl cage-coated capillary | 135 | Not specified | Not specified | nih.gov |
Spectroscopic Methods for Structure and Stereochemistry Elucidation
Spectroscopic techniques are fundamental for confirming the chemical structure, identifying functional groups, and providing evidence for the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR: The ¹H NMR spectrum of 1-(4-Chlorophenyl)ethanol typically shows a doublet for the methyl protons (CH₃) around 1.4-1.5 ppm, a quartet for the methine proton (CH) around 4.8-4.9 ppm, and signals for the aromatic protons in the range of 7.2-7.4 ppm. beilstein-journals.orgbeilstein-journals.orgrsc.org The hydroxyl proton (OH) often appears as a broad singlet. beilstein-journals.orgrsc.org
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Characteristic signals for 1-(4-Chlorophenyl)ethanol include the methyl carbon at approximately 25 ppm, the methine carbon at around 70 ppm, and aromatic carbons in the 126-145 ppm region. beilstein-journals.orgrsc.org
The use of chiral shift reagents can be employed to differentiate between enantiomers in NMR spectroscopy, although specific examples for this compound are not detailed in the provided search results.
Table 3: NMR Data for 1-(4-Chlorophenyl)ethanol
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |
| ¹H | 1.44 | d, J = 6.5 | beilstein-journals.org |
| ¹H | 1.47 | d, J = 6.5 | rsc.org |
| ¹H | 4.83 | q, J = 6.5 | beilstein-journals.org |
| ¹H | 4.88 | q, J = 6.5 | rsc.org |
| ¹H | 7.27 | s | beilstein-journals.org |
| ¹H | 7.31 | d, J = 1.7 | rsc.org |
| ¹³C | 25.24 | beilstein-journals.org | |
| ¹³C | 25.4 | rsc.org | |
| ¹³C | 69.61 | beilstein-journals.org | |
| ¹³C | 69.9 | rsc.org | |
| ¹³C | 126.81, 128.53, 128.89, 129.74 | beilstein-journals.org | |
| ¹³C | 126.9, 128.7, 133.2, 144.4 | rsc.org |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 1-(4-Chlorophenyl)ethanol shows a characteristic broad absorption band for the hydroxyl (O-H) group, typically in the region of 3300-3400 cm⁻¹. beilstein-journals.orgscielo.br Other significant peaks correspond to C-H stretching of the alkyl and aromatic groups, and C-O stretching.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 1-(4-Chlorophenyl)ethanol would also exhibit bands corresponding to the various vibrational modes of the molecule, aiding in its structural confirmation. chemicalbook.com
Optical rotation and circular dichroism are chiroptical techniques that provide direct evidence of the chirality of a molecule and can be used to determine the specific enantiomer present.
Optical Rotation (OR): this compound is optically active and rotates the plane of polarized light. The specific rotation ([α]) is a characteristic physical property. Reported values for the specific rotation of this compound vary depending on the solvent and concentration, but are consistently negative. For example, a specific rotation of [α]²⁰/D -48.0° (c = 1 in chloroform) has been reported. ichemical.comsigmaaldrich.com Another measurement gave a value of [α]D²⁰ −48.8 (c 0.06, C₂H₅OC₂H₅). beilstein-journals.org
Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical configuration of a chiral molecule. While specific CD spectral data for this compound was not found in the search results, it is a valuable technique for chiral confirmation.
Table 4: Optical Rotation Data for this compound
| Specific Rotation [α] | Conditions | Reference |
| -48.0° | [α]²⁰/D, c = 1 in chloroform | ichemical.comsigmaaldrich.com |
| -48.8° | [α]D²⁰, c 0.06 in C₂H₅OC₂H₅ | beilstein-journals.org |
| -50.1° | [α]²⁰D, c 7.11 in CHCl₃ | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the analysis of this compound, mass spectrometry provides essential information for its identification and characterization.
The molecular ion peak (M+) for 1-(4-Chlorophenyl)ethanol would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. docbrown.info The presence of a chlorine atom is readily identifiable due to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an M+2 peak that is about one-third the intensity of the molecular ion peak. libretexts.orgmiamioh.edu
Electron impact ionization of this compound leads to the formation of a radical cation, which can then undergo fragmentation. iitd.ac.in Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgiitd.ac.in For 1-(4-Chlorophenyl)ethanol, alpha-cleavage would involve the breaking of the bond between the benzylic carbon and the methyl group, leading to characteristic fragment ions. The fragmentation of aromatic compounds often results in stable ions, leading to strong peaks in the mass spectrum. libretexts.org The base peak in the mass spectrum of ethanol (B145695) is often the [CH₂OH]⁺ ion at m/z 31. docbrown.info While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry of alcohols and halogenated aromatic compounds apply. libretexts.orgmiamioh.edu
Table 1: Predicted Mass Spectrometry Data for 1-(4-Chlorophenyl)ethanol
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | nih.govchemspider.com |
| Average Mass | 156.609 Da | chemspider.com |
| Monoisotopic Mass | 156.034193 Da | nih.govchemspider.com |
| Predicted M+ Peak (m/z) | 156 | docbrown.info |
| Predicted M+2 Peak (m/z) | 158 | libretexts.orgmiamioh.edu |
This table is based on the general principles of mass spectrometry and publicly available data for the compound.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral centers. springernature.comresearchgate.net This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice.
To determine the absolute configuration of a chiral molecule like this compound, a high-quality single crystal is required. researchgate.net The phenomenon of anomalous dispersion (or resonant scattering) is key to distinguishing between enantiomers. researchgate.netresearchgate.net When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect leads to small but measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), breaking Friedel's law which states they should be equal. researchgate.net The presence of the chlorine atom in this compound can be advantageous for this purpose, as heavier atoms produce a stronger anomalous scattering effect. researchgate.nettcichemicals.com
The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the absolute configuration. researchgate.net A Flack parameter close to 0 indicates that the determined absolute configuration is correct, while a value close to 1 suggests the inverted configuration is correct. researchgate.net In some cases, a chiral internal reference of known absolute configuration can be co-crystallized with the target molecule to aid in the determination. tcichemicals.comnih.gov
While specific crystallographic data for this compound was not found in the search results, the principles of the technique are well-established for chiral alcohols and other organic molecules. springernature.comnih.govscielo.org.zanih.govnih.govresearchgate.net
Analytical Method Development and Validation for Quality Control
The development and validation of analytical methods are crucial for the quality control of this compound, ensuring its enantiomeric purity and freedom from other impurities. registech.comamericanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose, employing chiral stationary phases (CSPs) to separate enantiomers. americanpharmaceuticalreview.comrasayanjournal.co.inresearchgate.net
Method Development: The initial step involves selecting a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including alcohols. americanpharmaceuticalreview.comresearchgate.net The mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol or isopropanol, is optimized to achieve the best separation (resolution) between the enantiomers. rsc.orggoogle.com Other parameters such as flow rate, column temperature, and detection wavelength are also fine-tuned. google.com
Method Validation: Once a suitable method is developed, it must be validated according to established guidelines (e.g., ICH guidelines) to demonstrate its reliability. rasayanjournal.co.inijbamr.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and other impurities. registech.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. registech.comijbamr.com
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies where a known amount of the impurity (the (R)-enantiomer) is spiked into a sample of the pure (S)-enantiomer. registech.comrasayanjournal.co.injapsonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). registech.comijbamr.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rasayanjournal.co.inmdpi.com This is particularly important for controlling the level of the undesired enantiomer as an impurity.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. registech.comrasayanjournal.co.in
Table 2: Typical Validation Parameters for a Chiral HPLC Method
| Validation Parameter | Description | Typical Acceptance Criteria | Source |
| Specificity | Resolution between enantiomeric peaks | Resolution (Rs) > 1.5 | google.com |
| Linearity | Correlation coefficient of the calibration curve | R² > 0.99 | researchgate.net |
| Accuracy | Percent recovery of spiked impurity | 80-120% | japsonline.com |
| Precision | Relative Standard Deviation (RSD) of replicate measurements | RSD ≤ 2% | rasayanjournal.co.in |
| LOD | Signal-to-noise ratio | S/N ≥ 3 | rasayanjournal.co.in |
| LOQ | Signal-to-noise ratio | S/N ≥ 10 | rasayanjournal.co.in |
This table represents typical values and criteria for method validation in pharmaceutical analysis.
The successful development and validation of such analytical methods are essential for ensuring the quality and stereochemical purity of this compound for its intended applications. americanpharmaceuticalreview.com
Future Perspectives and Emerging Research Frontiers for S 1 4 Chlorophenyl Ethanol
Design and Synthesis of Next-Generation Chiral Catalysts and Biocatalysts
The enantioselective synthesis of (S)-1-(4-Chlorophenyl)ethanol heavily relies on the use of effective chiral catalysts and biocatalysts. The development of next-generation catalysts is a primary focus of research, aiming for higher efficiency, selectivity, and broader applicability.
Chiral Catalysts: Traditional methods for the asymmetric reduction of the corresponding ketone, 4-chloroacetophenone, often utilize chiral metal complexes, such as those based on rhodium or ruthenium, with chiral ligands. Future research is directed towards designing more robust and recyclable catalysts. This includes the development of novel ligands that can enhance the catalytic activity and enantioselectivity of the metal center.
Biocatalysts: Biocatalysis, utilizing enzymes or whole microorganisms, offers a green and highly selective alternative for producing chiral alcohols. numberanalytics.comnih.gov Enzymes like alcohol dehydrogenases (ADHs) are particularly effective. rsc.org For instance, the asymmetric reduction of 4-chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol has been achieved with high enantioselectivity using Lactobacillus kefir in a biphasic system with ionic liquids. mdpi.com While this produces the (R)-enantiomer, similar principles are applied to develop biocatalysts for the (S)-enantiomer. The use of whole-cell biocatalysts, such as Lactobacillus paracasei BD101, has shown promise in the asymmetric reduction of related ketones to produce chiral alcohols like (S)-(4-chlorophenyl)(phenyl)methanol. researchgate.net
Future advancements in this area will likely involve:
Protein Engineering: Tailoring enzymes through directed evolution and rational design to enhance their stability, substrate specificity, and enantioselectivity for the synthesis of this compound.
Enzyme Immobilization: Developing more efficient immobilization techniques to improve the reusability and stability of biocatalysts in industrial processes. rsc.org
Table 1: Examples of Catalysts for Chiral Alcohol Synthesis
| Catalyst Type | Specific Catalyst/Enzyme | Substrate | Product | Key Findings |
| Biocatalyst | Lactobacillus kefir | 4-chloro-acetophenone | (R)-1-(4-chlorophenyl)ethanol | High yield (92.8%) and enantioselectivity (99.7% ee) in a biphasic ionic liquid system. mdpi.com |
| Biocatalyst | Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-(4-chlorophenyl)(phenyl)methanol | Successful gram-scale synthesis with optimization of reaction conditions. researchgate.net |
| Biocatalyst | Alcohol Dehydrogenase (ADH) | Prochiral Ketones | Chiral Alcohols | Used in integrated chemoenzymatic systems for continuous production. rsc.org |
Integration into Continuous Flow and Microreactor Systems for Scalable Production
The transition from batch to continuous manufacturing is a significant trend in the chemical industry, offering improved efficiency, safety, and scalability. Continuous flow and microreactor systems are particularly well-suited for the synthesis of this compound.
Microreactors provide a high surface-area-to-volume ratio, leading to enhanced mass and heat transfer, which can significantly accelerate reaction rates and improve selectivity. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. beilstein-journals.org
For biocatalytic processes, continuous flow systems can overcome challenges such as substrate or product inhibition. bohrium.com By continuously removing the product from the reaction mixture, the equilibrium can be shifted towards the desired product, leading to higher conversions. d-nb.info An example is the use of a microreactor for the continuous-flow synthesis of a liquid crystal intermediate, which demonstrates the potential for clog-free operation. bohrium.com The development of enzyme-assembled gel monolithic microreactors also highlights a promising approach for the continuous asymmetric synthesis of aryl alcohols. rsc.org
Future research in this area will focus on:
Reactor Design: Developing novel microreactor designs to further enhance efficiency and handle multiphase reactions.
Process Integration: Integrating reaction and separation steps within a single continuous flow system to streamline production.
Scalability: Translating successful lab-scale microreactor syntheses to industrial-scale production.
Computational Chemistry and Machine Learning in Reaction Prediction and Optimization
Computational chemistry and machine learning (ML) are becoming indispensable tools in modern chemical research. chiralpedia.com These approaches can accelerate the discovery and optimization of synthetic routes for this compound.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms and predict the stereochemical outcome of catalytic reactions. researchgate.net This allows for the rational design of catalysts with improved enantioselectivity. Computational methods can also be used to understand intermolecular interactions and reactive sites within molecules. researchgate.net
Machine Learning: ML algorithms can be trained on large datasets of experimental results to predict reaction outcomes, such as yield and enantiomeric excess, with high accuracy. nih.govbeilstein-journals.org This predictive power can be used to:
Screen Catalysts: Rapidly screen virtual libraries of potential catalysts to identify the most promising candidates for experimental investigation.
Optimize Reaction Conditions: Predict the optimal reaction parameters (e.g., temperature, solvent, catalyst loading) to maximize the yield and enantioselectivity of the synthesis of this compound. qu.edu.qa
Develop Predictive Models: Create models that can predict the enantioselectivity of a reaction based on the structure of the reactants and the catalyst. nih.gov
The application of ML in asymmetric synthesis is a rapidly growing field, with the potential to revolutionize how chiral molecules are synthesized. ijrpr.com
Exploration of Novel Biologically Active Analogues and Derivatives
This compound serves as a chiral scaffold for the synthesis of a wide range of biologically active molecules. Research is actively exploring the synthesis and biological evaluation of novel analogues and derivatives with potential therapeutic applications.
Derivatives of 1-(4-chlorophenyl)ethanol (B1581629) have been investigated for various biological activities. For example, some stilbene-based analogues have shown antioxidant and antimicrobial properties. researchgate.net Other derivatives incorporating moieties like 1,3,4-oxadiazole (B1194373) and piperidine (B6355638) have been synthesized and evaluated for their potential as enzyme inhibitors and antibacterial agents. tjpr.orgresearchgate.net Furthermore, chalcone (B49325) derivatives containing a chlorophenyl group are known to possess a range of biological activities. iucr.org
The synthesis of these new compounds often involves multi-step reactions starting from this compound or its precursors. For instance, a sustainable Ritter reaction protocol has been developed for the amidation of 1-(4-chlorophenyl)ethanol derivatives. rsc.org
Future research directions include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives to understand how different functional groups influence their biological activity.
Target-Based Drug Design: Designing and synthesizing novel analogues that specifically target proteins or enzymes implicated in disease.
Exploring New Therapeutic Areas: Investigating the potential of these compounds in treating a wider range of diseases, including cancer and infectious diseases. ekb.egsapub.orgrsc.org
Table 2: Examples of Biologically Active Derivatives and Analogues
| Compound Class | Example Derivative | Potential Biological Activity |
| Stilbene Analogues | (E)-1-(4-chlorophenyl)-2-(4-fluorophenyl)ethene | Antifungal researchgate.net |
| Oxadiazole Derivatives | 5-{1-[(4-chlorophenyl) sulfonyl]-3-piperidinyl}-1, 3, 4-oxadiazole-2-yl sulfide (B99878) analogues | Lipoxygenase inhibitory, antibacterial tjpr.org |
| Pyrazole Derivatives | 5-{1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole-3-yl}-4-phenyl-2-{(...)} | Anticonvulsant, antimicrobial derpharmachemica.com |
| Thiadiazole Sulfonamides | 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamides | Antiviral nih.gov |
Sustainable Chemical Synthesis and Green Chemistry Innovations
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For the production of this compound, this translates to a focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Biocatalysis: As mentioned earlier, biocatalysis is a cornerstone of green chemistry, offering mild reaction conditions and high selectivity, often in aqueous media. numberanalytics.comnih.gov The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification.
Alternative Solvents: Research is exploring the use of greener solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds. mdpi.com Solvent-free reaction conditions are also being investigated.
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. The development of catalytic processes is key to achieving high atom economy. epa.gov For example, integrated chemoenzymatic processes have been developed where the cofactor regeneration is internally coupled, leading to 100% atom economy. rsc.org
Future innovations in the sustainable synthesis of this compound will likely involve:
Flow Chemistry: The adoption of continuous flow processes not only improves efficiency but also enhances safety and reduces waste. acs.org
Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis.
Catalyst Recovery and Reuse: Developing robust methods for recovering and reusing both chemical and biological catalysts to minimize waste and reduce costs.
Q & A
Q. What are the established synthetic routes for producing enantiopure (S)-1-(4-chlorophenyl)ethanol, and how is stereoselectivity achieved?
this compound is typically synthesized via asymmetric reduction of 4′-chloroacetophenone. A widely used method employs immobilized Acetobacter sp. CCTCC M209061 cells, which catalyze the reduction with anti-Prelog stereoselectivity to yield the (S)-enantiomer. Key steps include:
- Biocatalyst preparation : Cells are immobilized in calcium alginate or alginate-chitosan matrices to enhance stability and reusability .
- Reaction conditions : Substrate (5 mmol/L 4′-chloroacetophenone), 30°C, 160 rpm agitation, and pH 7.0. Reaction progress is monitored via GC (retention time: 8.02 min for (S)-enantiomer) .
- Stereochemical validation : Enantiomeric excess (ee) is confirmed by polarimetry ([α]D = +49.6° for (R)-enantiomer; absence of this signal confirms (S)-form) .
Q. What analytical techniques are critical for characterizing this compound and verifying its enantiopurity?
- Gas Chromatography (GC) : HP-Chiral columns resolve (R)- and (S)-enantiomers (retention times: 7.60 min and 8.02 min, respectively) .
- Polarimetry : Specific rotation ([α]D) distinguishes enantiomers; (S)-enantiomer exhibits negligible rotation compared to (R)-enantiomer .
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.34–7.26 (aromatic protons), 4.88 (q, J = 6.48 Hz, -CH(OH)-), 1.45 (d, J = 6.81 Hz, -CH₃) .
Advanced Research Questions
Q. How can reaction efficiency be optimized for asymmetric synthesis of this compound?
- Biocatalyst engineering : Alginate-chitosan immobilization improves mass transfer and catalyst longevity. External mass transfer coefficients (k) for substrates are determined experimentally using diffusion models (e.g., Equation 2 in ).
- Substrate loading : Higher concentrations (>5 mmol/L) may reduce ee due to substrate inhibition; kinetic studies recommend stepwise feeding .
- Co-solvent systems : Ethanol-water mixtures (1:1 v/v) enhance substrate solubility without denaturing enzymes .
Q. What mechanisms underlie stereoselectivity in enzymatic reduction of 4′-chloroacetophenone to this compound?
The Acetobacter sp. carbonyl reductase (AcCR) follows an anti-Prelog mechanism , where hydride transfer occurs to the si-face of the ketone. Mutagenesis studies highlight residues (e.g., Phe291, Leu154) that enforce substrate orientation favoring (S)-enantiomer formation . Computational docking models suggest steric hindrance at the re-face directs selectivity .
Q. How do conflicting reports on enantiomeric ratios in biocatalytic reductions arise, and how can they be resolved?
Discrepancies often stem from:
- Immobilization matrix effects : Alginate-chitosan beads yield higher ee (99%) vs. polyvinyl alcohol (PVA) (<80%) due to restricted substrate mobility .
- Catalyst source variability : Wild-type vs. engineered strains (e.g., ADH M9* mutants) exhibit divergent selectivity profiles .
- Resolution : Standardize reaction conditions (pH, temperature) and validate ee via multiple techniques (GC, polarimetry, chiral HPLC) .
Q. What catalytic systems enable oxidation of this compound back to 4′-chloroacetophenone, and what are their applications?
Ru(III)-polyoxometalate tetramers catalyze oxidation using 70% aqueous TBHP at room temperature, achieving >99% yield and selectivity. Applications include:
- Recycling undesired enantiomers : Racemization via oxidation-reduction cycles improves overall process efficiency .
- Mechanistic studies : Monitoring oxidation kinetics provides insights into alcohol dehydrogenase (ADH) reversibility .
Methodological & Safety Considerations
Q. What safety protocols are essential when handling this compound?
- Hazard classification : Harmful (Xn) with risks of respiratory/eye irritation (H315, H319). Use PPE (N95 masks, gloves) and work in fume hoods .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid halogenated byproducts .
Q. How can environmental impacts of large-scale this compound synthesis be mitigated?
- Biocatalytic routes : Reduce solvent waste vs. traditional chemical methods (e.g., NaBH₄ reductions) .
- Lifecycle analysis : Assess energy use and byproduct toxicity; alginate-chitosan supports are biodegradable .
Emerging Research Directions
Q. What novel applications of this compound are being explored in medicinal chemistry?
Q. How can computational modeling enhance understanding of this compound interactions in enzymatic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
